-Desamine-7-hydroxy triamterene, also known as 2,4-diamino-6-phenyl-7-desamine-7-hydroxy pteridinone, is a chemical compound with the formula C12H10N6O. It is a structural derivative of triamterene, a potassium-sparing diuretic medication.
While 7-Desamine-7-hydroxy triamterene itself is not widely studied, its parent compound, triamterene, has been investigated for potential applications beyond its use as a diuretic. These include:
7-Desamine-7-hydroxy triamterene is a derivative of triamterene, a potassium-sparing diuretic commonly used in the treatment of hypertension and edema. The compound has a molecular formula of C12H10N6O and a molecular weight of 254.2474 g/mol, making it slightly heavier than its parent compound due to the presence of an additional hydroxyl group and the absence of a nitrogen atom at the 7-position of the triamterene structure . The compound is achiral, indicating that it does not have stereoisomers .
There is a significant lack of specific scientific research on 7-desamine-7-hydroxy triamterene. Future studies could investigate its:
The primary application of 7-desamine-7-hydroxy triamterene lies within pharmacology as a potential diuretic agent. Given its structural similarity to triamterene, it may be explored for therapeutic uses in managing conditions such as hypertension and fluid retention. Research into its efficacy and safety profile could lead to new formulations or combinations with existing medications.
Several compounds share structural similarities with 7-desamine-7-hydroxy triamterene, including:
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
7-Desamine-7-hydroxy triamterene | Pteridine derivative | Inhibits ENaC | Modified structure may enhance activity |
Triamterene | Pteridine derivative | Inhibits ENaC | Established clinical use |
Amiloride | Pyrazine derivative | Inhibits ENaC | Rapid onset of action |
Spironolactone | Steroidal compound | Mineralocorticoid receptor antagonist | Also promotes sodium excretion via different pathways |
The uniqueness of 7-desamine-7-hydroxy triamterene lies in its specific modification at the 7-position, which may result in distinct pharmacological properties compared to related compounds. Further research is necessary to fully elucidate these differences and their implications for therapeutic use.
7-Desamine-7-hydroxy triamterene (C₁₂H₁₀N₆O) is a pteridine derivative characterized by a 2,4-diamino-6-phenyl-8H-pteridin-7-one scaffold [1]. Its structure differs from the parent compound triamterene (C₁₂H₁₁N₇) through the absence of an amino group at position 7 and the introduction of a hydroxyl group at the same position (Table 1). This modification alters electronic distribution and hydrogen-bonding capacity, influencing its interaction with biological targets such as epithelial sodium channels (ENaC) [2].
Table 1: Structural Comparison of Triamterene and 7-Desamine-7-hydroxy Triamterene
Feature | Triamterene | 7-Desamine-7-hydroxy Triamterene |
---|---|---|
Molecular Formula | C₁₂H₁₁N₇ | C₁₂H₁₀N₆O |
Functional Groups | 2,4,7-Triamino | 2,4-Diamino, 7-hydroxy |
IUPAC Name | 2,4,7-Triamino-6-phenylpteridine | 2,4-Diamino-6-phenyl-8H-pteridin-7-one |
SMILES | NC1=NC(=C(N=C1N)C2=CC=CC=C2)N | NC1=NC(=C(N=C1NC2=O)N)C3=CC=CC=C3 |
The hydroxyl group at position 7 enhances polarity, potentially improving solubility for analytical applications [3]. Nuclear magnetic resonance (NMR) studies confirm planar geometry, with the phenyl group at position 6 contributing to hydrophobic interactions in enzyme binding pockets [1].
Structure-activity relationship (SAR) studies highlight the critical role of amino and hydroxyl groups in modulating biological activity. Triamterene’s diuretic effect arises from ENaC inhibition via interactions with its 2,4,7-triamino groups [2]. In contrast, 7-desamine-7-hydroxy triamterene exhibits reduced ENaC affinity due to the loss of the 7-amino group, as demonstrated in in vitro assays (Table 2) [2].
Table 2: ENaC Inhibition Potency of Triamterene Derivatives
Compound | IC₅₀ (μM) | Relative Potency vs. Triamterene |
---|---|---|
Triamterene | 0.45 | 1.00 |
7-Desamine-7-hydroxy | 12.3 | 0.04 |
4'-Hydroxytriamterene | 1.8 | 0.25 |
The hydroxyl group at position 7 introduces steric hindrance, reducing binding efficiency to ENaC’s lumenal domain [2]. However, this modification increases metabolic stability, as evidenced by reduced cytochrome P450 1A2-mediated oxidation compared to triamterene [2].
Alternative bioisosteres, such as methoxy or fluorine substituents, have been computationally modeled to assess their impact on ENaC binding. Methoxy groups restore partial ENaC inhibition (IC₅₀ = 8.7 μM) by mimicking the electron-donating effects of the original amino group [2]. Fluorine substitutions, while enhancing metabolic stability, reduce target engagement due to electronegativity mismatch [2].
Computational approaches, including molecular docking and density functional theory (DFT), have been employed to predict the compound’s behavior. Docking simulations using ENaC’s crystal structure (PDB: 6W7Q) reveal that 7-desamine-7-hydroxy triamterene forms two hydrogen bonds with Asn¹⁰² and Gly¹⁰⁵, compared to four bonds formed by triamterene [2].
Table 3: Docking Scores of Triamterene Derivatives
Compound | Glide Score (kcal/mol) | Hydrogen Bonds |
---|---|---|
Triamterene | -9.2 | 4 |
7-Desamine-7-hydroxy | -6.8 | 2 |
4'-Hydroxytriamterene | -8.1 | 3 |
DFT calculations at the B3LYP/6-31G* level indicate that the hydroxyl group increases the compound’s dipole moment from 5.2 Debye (triamterene) to 6.8 Debye, aligning with experimental solubility trends [1]. Molecular dynamics simulations further predict a 30% reduction in membrane permeability, consistent with its limited bioavailability [2].